2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications
Optical and Structural Properties
Structural and Optical Characteristics : Research has explored the structural and optical properties of related 4H-pyrano[3,2-c]quinoline derivatives, revealing their polycrystalline nature and how they transition to nanocrystallites within an amorphous matrix upon thermal deposition. These studies provide insights into their potential for thin film applications, highlighting their stable chemical bonds and distinctive optical properties characterized by their transmittance, reflectance, and absorption parameters. These findings suggest potential applications in optoelectronic devices due to the compounds' unique electron transition properties and optical energy gaps (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Photovoltaic and Electronic Properties : Another study focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, emphasizing their utility in organic-inorganic photodiode fabrication. The derivatives demonstrated significant photovoltaic properties under both dark and illuminated conditions, suggesting their effectiveness in heterojunction diodes. This research underlines the compound's potential in enhancing diode parameters, indicating its applicability in the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
Dielectric Properties : The effect of substitution groups on the AC electrical conductivity and dielectrical properties of thin films derived from this compound has been analyzed. Findings from these studies are crucial for understanding the electronic behavior of these materials, particularly in response to frequency and temperature changes. Such insights are valuable for applications requiring materials with specific dielectric properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown. This can result in changes to the biochemical pathways within the cell .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, suggesting that this compound may also be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the body .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-22-10(2)8-14-16(18(22)23)15(13(9-20)17(21)24-14)11-4-6-12(19)7-5-11/h4-8,15H,3,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABONZUVKEHVMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.